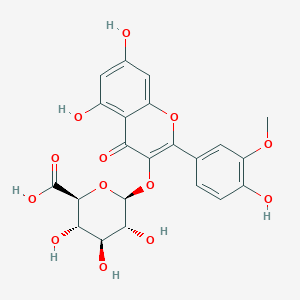
Isorhamnetin 3-glucuronide
Übersicht
Beschreibung
Isorhamnetin 3-glucuronide is a potent anticancer agent . It shows anti-proliferative activity and induces apoptosis and cell cycle arrest at the S-phase . This compound is present as both free isorhamnetin or conjugated with glucuronide or sulfate groups .
Synthesis Analysis
Isorhamnetin’s synthesis occurs naturally in plants through the phenylpropanoid pathway and is triggered by environmental stressors, including UV radiation . Additionally, a synthetic cost-effective method for isorhamnetin synthesis has recently been described .Molecular Structure Analysis
The molecular formula of Isorhamnetin 3-glucuronide is C22H20O13 . Its average mass is 492.386 Da and its monoisotopic mass is 492.090393 Da .Chemical Reactions Analysis
Isorhamnetin 3-glucuronide shows anti-proliferative activity . It induces apoptosis and cell cycle arrest at the S-phase .Physical And Chemical Properties Analysis
The physical and chemical properties of Isorhamnetin 3-glucuronide include a density of 1.8±0.1 g/cm3, boiling point of 884.9±65.0 °C at 760 mmHg, and vapour pressure of 0.0±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 134.7±3.0 kJ/mol and a flash point of 308.4±27.8 °C .Wissenschaftliche Forschungsanwendungen
Diabetes Management and Complications
Isorhamnetin 3-glucuronide has been studied for its potential in managing diabetes and its associated complications. Research suggests that it may help reduce glucose levels, improve oxidative status, alleviate inflammation, and modulate lipid metabolism and adipocyte differentiation. These effects are believed to be mediated through the regulation of molecular pathways involved in diabetes .
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory activity in various studies. For instance, it has been shown to increase the expression of heme oxygenase-1 (HO-1) and suppress the JNK and p38 signaling pathways in LPS-induced RAW264.7 macrophage cells. This suggests a potential role in the treatment of inflammatory diseases .
Cancer Therapeutics
Isorhamnetin 3-glucuronide exhibits diverse biological activities against cancer. It has been implicated in cell cycle blockade, regulation of apoptosis and autophagy, and inhibition of cancer cell invasion and metastasis in vitro. These findings point to its potential as a therapeutic agent in cancer management .
Cardiovascular Health
The flavonoid has been associated with cardiovascular benefits. Its antioxidant and anti-inflammatory properties may contribute to the prevention of cardiovascular diseases, although more research is needed to fully understand its effects in this area .
Hepatic Disease Treatment
Isorhamnetin 3-glucuronide may also have therapeutic effects on hepatic diseases. Its ability to exert anti-inflammatory and antioxidant effects could be beneficial in treating liver conditions, but further studies are required to confirm these potential applications .
Obesity and Metabolic Syndrome
Due to its impact on lipid metabolism and adipocyte differentiation, Isorhamnetin 3-glucuronide might be useful in the management of obesity and metabolic syndrome. It could help in regulating body weight and improving metabolic health .
Wirkmechanismus
Target of Action
Isorhamnetin 3-glucuronide primarily targets cancer cells, showing significant anti-proliferative activity . It also targets inflammatory pathways, blocking the JNK and AKT/IKK signaling pathways .
Mode of Action
The compound interacts with its targets by inducing apoptosis and cell cycle arrest at the S-phase . This leads to the inhibition of cancer cell invasion and metastasis .
Biochemical Pathways
Isorhamnetin 3-glucuronide affects several biochemical pathways. It is involved in the regulation of apoptosis and autophagy, and it inhibits the JNK and AKT/IKK signaling pathways . These pathways play a crucial role in cell proliferation, inflammation, and cancer progression.
Pharmacokinetics
It is known that the majority of flavonoids, including isorhamnetin 3-glucuronide, reach the colon intact, where they are metabolized by gut microbiota .
Result of Action
The molecular and cellular effects of Isorhamnetin 3-glucuronide’s action are profound. It has been shown to induce apoptosis and cell cycle arrest at the S-phase . This leads to the inhibition of cancer cell proliferation, invasion, and metastasis . Additionally, it has anti-inflammatory effects, achieved by blocking specific signaling pathways .
Action Environment
The action, efficacy, and stability of Isorhamnetin 3-glucuronide can be influenced by various environmental factors. Its synthesis occurs naturally in plants through the phenylpropanoid pathway and is triggered by environmental stressors, including UV radiation . Furthermore, its action can be influenced by the gut microbiota, which metabolizes the compound .
Safety and Hazards
Isorhamnetin 3-glucuronide should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O13/c1-32-11-4-7(2-3-9(11)24)18-19(14(26)13-10(25)5-8(23)6-12(13)33-18)34-22-17(29)15(27)16(28)20(35-22)21(30)31/h2-6,15-17,20,22-25,27-29H,1H3,(H,30,31)/t15-,16-,17+,20-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZWHOMBDMMRSC-NTKSAMNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70957931 | |
| Record name | 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isorhamnetin 3-glucuronide | |
CAS RN |
36687-76-0 | |
| Record name | Isorhamnetin 3-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36687-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isorhamnetin-3-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036687760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISORHAMNETIN-3-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MZB5M8D8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



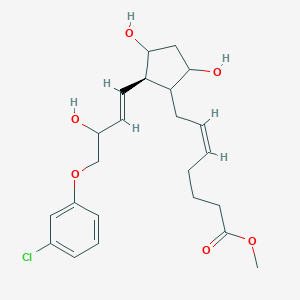
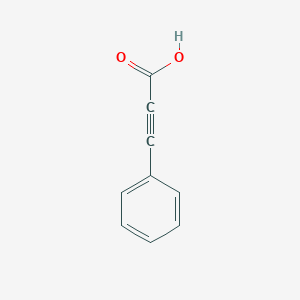


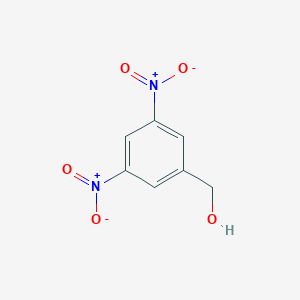
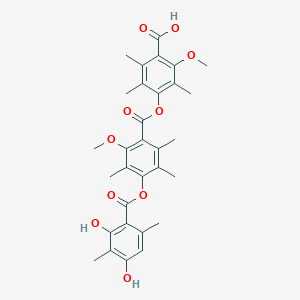






![2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B106376.png)
![4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid](/img/structure/B106377.png)